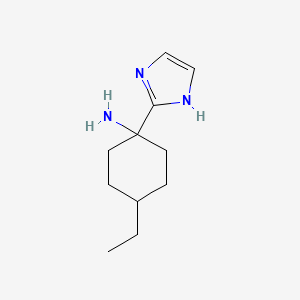![molecular formula C16H28N2O2 B13200759 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol](/img/structure/B13200759.png)
1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol is a complex organic compound featuring a cyclohexanol core substituted with a tert-butyl oxadiazole moiety and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment to the Cyclohexanol Core: The oxadiazole moiety is then attached to the cyclohexanol core via a nucleophilic substitution reaction, often using a base such as sodium hydride to deprotonate the alcohol group.
Introduction of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction, typically using an alkyl halide in the presence of a strong base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions: 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to yield the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using suitable electrophiles in the presence of a strong base.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl or aryl halides with a strong base such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives of the original compound.
科学的研究の応用
1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural properties of this compound make it a potential candidate for the development of new materials with specific electronic or mechanical properties.
Biological Research: It can be used as a probe to study the interactions of oxadiazole-containing compounds with biological systems.
作用機序
The mechanism of action of 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The oxadiazole ring can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
類似化合物との比較
- 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methyl)cyclohexan-1-ol
- 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(ethyl)cyclohexan-1-ol
- 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(butyl)cyclohexan-1-ol
Uniqueness: The presence of the isopropyl group in 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol provides unique steric and electronic properties that can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds with different alkyl substituents.
特性
分子式 |
C16H28N2O2 |
|---|---|
分子量 |
280.41 g/mol |
IUPAC名 |
1-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C16H28N2O2/c1-11(2)12-7-6-8-16(19,9-12)10-13-17-14(18-20-13)15(3,4)5/h11-12,19H,6-10H2,1-5H3 |
InChIキー |
RPSUXLFEMGSVFG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCCC(C1)(CC2=NC(=NO2)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


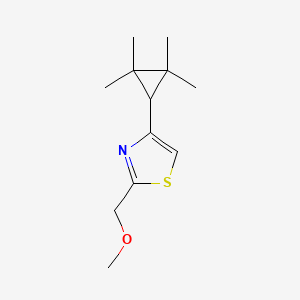

![2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13200704.png)
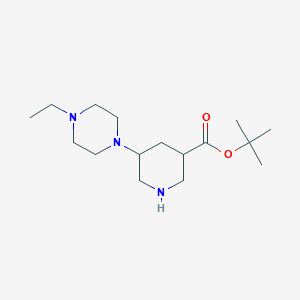
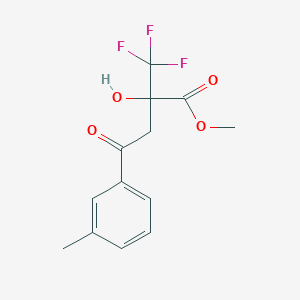
![N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B13200726.png)
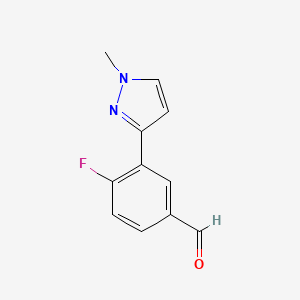
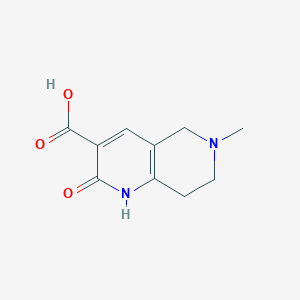
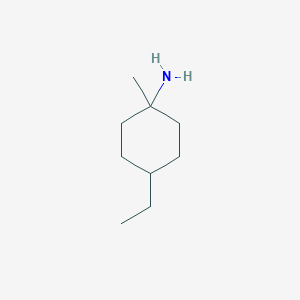
![Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate](/img/structure/B13200764.png)


